
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole (CMMPI) is a versatile and relatively new organic compound with a wide range of applications in the field of organic chemistry. It is used as a precursor for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and polymers. CMMPI is also used as a catalyst in various chemical reactions, such as the synthesis of polymers and the production of polymeric materials. CMMPI has also been used as an antioxidant and as a stabilizer in the production of polymers.
科学的研究の応用
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole has been used in a variety of scientific research applications. It has been used as an antioxidant and as a stabilizer in the production of polymers. It has also been used as a catalyst in the synthesis of polymeric materials, such as polyurethanes. 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole has been used in the synthesis of a variety of other organic compounds, such as surfactants, dyes, and pigments.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to act as a catalyst in a variety of reactions, such as the synthesis of polymeric materials and the production of polymeric materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole have not been extensively studied. However, some studies have suggested that it may have antioxidant properties, which could be beneficial in the prevention of oxidative damage to cells. In addition, it has been suggested that 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole may have anti-inflammatory effects, which could be beneficial in treating certain diseases.
実験室実験の利点と制限
The advantages of using 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole in laboratory experiments include its low cost, its low toxicity, and its ability to act as a catalyst in a variety of reactions. However, there are some limitations to using 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole in laboratory experiments. For example, the compound is sensitive to light and air and can degrade over time. In addition, it is not soluble in water, which can limit its use in aqueous solutions.
将来の方向性
The future directions for 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of medicine, agriculture, and industry. Further research could also be conducted into the synthesis of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole, as well as its use as a catalyst in the production of polymeric materials. In addition, further research could be conducted into the potential of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole as an antioxidant and its potential applications in the field of medicine. Finally, further research could be conducted into the potential of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole as an anti-inflammatory agent and its potential applications in the treatment of diseases.
合成法
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole can be synthesized through a variety of methods. One of the most common methods involves the reaction of prop-2-en-1-yl chloride with 2-methanesulfonyl-1H-imidazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole. The reaction is typically carried out at a temperature of 60-70°C and at a pressure of 0.5-1.0 atm. The reaction can be further optimized by the addition of catalysts, such as palladium chloride, to increase the yield of the reaction.
特性
IUPAC Name |
5-(chloromethyl)-2-methylsulfonyl-1-prop-2-enylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-3-4-11-7(5-9)6-10-8(11)14(2,12)13/h3,6H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECDIYJMTHCOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC=C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

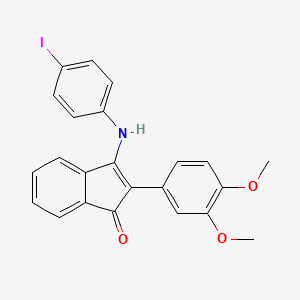


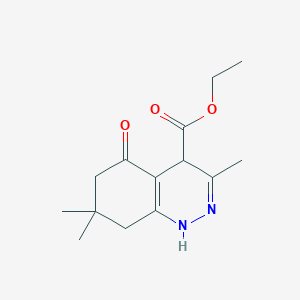

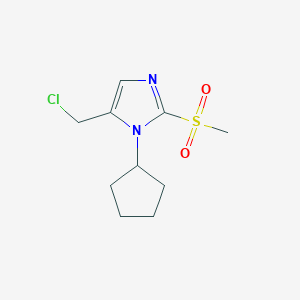
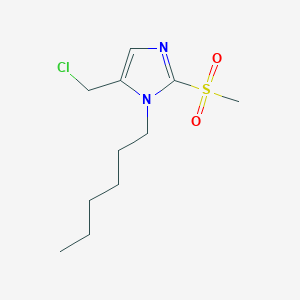

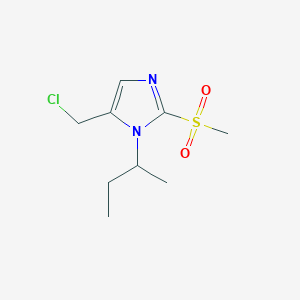
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)
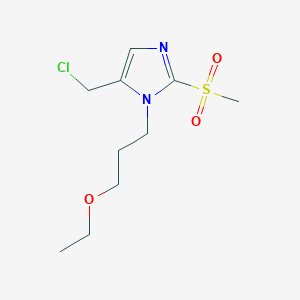

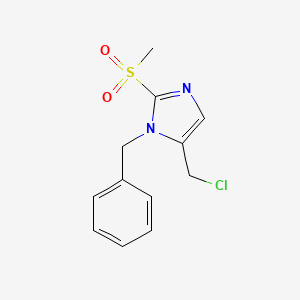
![4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B6339950.png)